molecular formula C12H11N5O2S B15046418 N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide

N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide

Cat. No.: B15046418
M. Wt: 289.32 g/mol
InChI Key: AAVRZEKKMZCYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide typically involves the reaction of thiophene derivatives with pyrazolo[1,5-a]pyrazine intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted ethanimidamides .

Scientific Research Applications

N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and polymerases, which play crucial roles in cellular processes. This inhibition can lead to the disruption of cellular functions, resulting in antimicrobial or antitumor effects .

Properties

IUPAC Name

N'-hydroxy-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-5-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-11(15-19)7-16-3-4-17-9(12(16)18)6-8(14-17)10-2-1-5-20-10/h1-6,19H,7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVRZEKKMZCYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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